molecular formula C26H32N4O5S B3303449 2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 920439-37-8

2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No.: B3303449
CAS No.: 920439-37-8
M. Wt: 512.6 g/mol
InChI Key: LLENSPBYQXYPDS-UHFFFAOYSA-N
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Description

2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C26H32N4O5S and its molecular weight is 512.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain indole derivatives, which exhibit anti-inflammatory and analgesic activities . The nature of these interactions often involves binding to specific active sites on enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to impact inflammatory pathways and analgesic responses . This compound may similarly modulate these pathways, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s structure allows it to fit into enzyme active sites, thereby altering their function and leading to downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, suggesting that this compound may also exhibit similar stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which in turn affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

2-[3-[2-(3-acetamidoanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S/c1-17(2)30(18(3)4)26(33)15-29-14-24(22-11-6-7-12-23(22)29)36(34,35)16-25(32)28-21-10-8-9-20(13-21)27-19(5)31/h6-14,17-18H,15-16H2,1-5H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLENSPBYQXYPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide
Reactant of Route 4
2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-{[(3-acetamidophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.